

An In-depth Technical Guide to Ethyl 3-hydroxycyclohexanecarboxylate

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Compound of Interest

Compound Name:	Ethyl 3-hydroxycyclohexanecarboxylate
CAS No.:	94160-25-5
Cat. No.:	B1364153

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This guide provides a comprehensive technical overview of **Ethyl 3-hydroxycyclohexanecarboxylate**, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, it delves into the compound's stereochemistry, synthesis, characterization, and applications, with a focus on the causal relationships behind methodological choices.

Introduction: A Versatile Building Block

Ethyl 3-hydroxycyclohexanecarboxylate (CAS No: 94160-25-5) is a bifunctional molecule featuring a hydroxyl group and an ethyl ester attached to a cyclohexane ring.^[1] This structure provides two reactive centers, making it a valuable starting material and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its cyclohexane core offers a scaffold for creating compounds with specific three-dimensional arrangements, a critical feature for targeted drug action. The presence of two stereocenters at positions 1 and 3 of the cyclohexane ring adds a layer of complexity and opportunity for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).

Physicochemical Properties and Stereochemistry

Understanding the fundamental properties of a compound is paramount for its effective use in synthesis.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₃	[1]
Molecular Weight	172.22 g/mol	[1]
Appearance	Liquid	
Density	1.067 g/mL at 25 °C	
CAS Number	94160-25-5	[1]

The Critical Role of Stereoisomerism

The structure of **Ethyl 3-hydroxycyclohexanecarboxylate** contains two chiral centers at the C1 and C3 positions. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. These are commonly referred to in terms of the relative orientation of the ester and hydroxyl groups: cis (on the same side of the ring) and trans (on opposite sides).[2][3]

The spatial arrangement of these functional groups is crucial as it dictates how the molecule can interact with other chiral molecules, such as enzymes and receptors in biological systems. For instance, the synthesis of the antiviral drug Oseltamivir (Tamiflu®) relies on specific stereoisomers of related cyclohexene derivatives to achieve its therapeutic effect.[4][5]

Controlling the stereochemistry during synthesis is therefore a primary concern for medicinal chemists.

Caption: Relationship between the stereoisomers of **Ethyl 3-hydroxycyclohexanecarboxylate**.

Synthesis of Ethyl 3-hydroxycyclohexanecarboxylate

The most common and industrially scalable method for producing **Ethyl 3-hydroxycyclohexanecarboxylate** is through the catalytic hydrogenation of Ethyl 3-hydroxybenzoate.[6] This reaction involves the reduction of the aromatic ring to a cyclohexane ring.

Key Synthesis Workflow: Catalytic Hydrogenation

The choice of catalyst is the most critical parameter in this synthesis as it influences both the reaction efficiency and the resulting stereoselectivity (the ratio of cis to trans isomers).

Caption: General workflow for the synthesis of **Ethyl 3-hydroxycyclohexanecarboxylate**.

Detailed Experimental Protocol (Exemplary)

Objective: To synthesize a mixture of cis and trans **Ethyl 3-hydroxycyclohexanecarboxylate**.

Materials:

- Ethyl 3-hydroxybenzoate[7]
- 5% Ruthenium on Carbon (Ru/C) catalyst
- Ethanol (anhydrous)
- High-pressure autoclave reactor
- Hydrogen gas (high purity)

Procedure:

- **Reactor Charging:** A high-pressure autoclave is charged with Ethyl 3-hydroxybenzoate and a catalytic amount of 5% Ru/C (typically 1-5 mol%). Anhydrous ethanol is added as the solvent.
- **Inerting:** The reactor is sealed and purged several times with nitrogen gas to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

- **Hydrogenation:** The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm). The mixture is then heated (e.g., to 80-120 °C) and stirred vigorously to ensure efficient mixing and mass transfer of hydrogen to the catalyst surface.
- **Reaction Monitoring:** The reaction progress is monitored by observing the cessation of hydrogen uptake.
- **Work-up:** After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the solid catalyst.
- **Purification:** The ethanol solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the final product as a colorless liquid.

Causality Behind Choices:

- **Catalyst:** Ruthenium and Rhodium-based catalysts are often chosen for their high activity in aromatic ring hydrogenation.[8] The choice between them can influence the cis/trans ratio of the product.
- **Solvent:** Ethanol or isopropanol are common solvents as they readily dissolve the starting material and are stable under hydrogenation conditions.[8]
- **Pressure & Temperature:** High pressure and elevated temperatures are necessary to overcome the high activation energy required to reduce the stable aromatic ring.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. Standard analytical techniques are employed for this purpose.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **¹H NMR:** Provides information on the number and types of protons. Key signals include the ethyl group quartet and triplet, protons on the cyclohexane ring, and the proton of the hydroxyl group. The chemical shifts and coupling constants of the protons at C1 and C3 can help differentiate between cis and trans isomers.[9][10]

- ^{13}C NMR: Shows signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the six carbons of the cyclohexane ring.
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, $\sim 3400\text{ cm}^{-1}$) and the ester carbonyl group (C=O stretch, strong, $\sim 1730\text{ cm}^{-1}$).^[9]
- Mass Spectrometry (MS): Confirms the molecular weight of the compound (172.22 g/mol).^[1]

Key Reactions and Applications in Drug Development

Ethyl 3-hydroxycyclohexanecarboxylate is a valuable intermediate due to the reactivity of its hydroxyl and ester groups. It serves as a key building block in the synthesis of several important pharmaceutical compounds.

Role as a Precursor in Oseltamivir Synthesis

While not a direct precursor in the main industrial synthesis of Oseltamivir (which starts from shikimic acid), structurally similar cyclohexene carboxylates are central to many reported total syntheses of the drug.^{[4][5][11]} These syntheses highlight the utility of the substituted cyclohexane scaffold. For example, derivatives can be elaborated through reactions like aziridination and nucleophilic ring-opening to install the necessary amino and ether functionalities of the final drug.^{[12][13]}

Caption: Synthetic utility of **Ethyl 3-hydroxycyclohexanecarboxylate** in API synthesis.

Safety and Handling

As with any chemical, proper safety precautions are essential.

- GHS Hazard Statements: The related compound, Ethyl 3-oxocyclohexanecarboxylate, is listed as causing skin and serious eye irritation, and may cause respiratory irritation.^[14] Similar precautions should be taken.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is classified as a combustible liquid.[15]
- Handling: Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation.[15]

Conclusion

Ethyl 3-hydroxycyclohexanecarboxylate is more than a simple chemical; it is a versatile platform for the stereocontrolled synthesis of complex organic molecules. Its importance in medicinal chemistry is underscored by the utility of its cyclohexane scaffold in creating potent and selective therapeutics. A thorough understanding of its synthesis, stereochemistry, and reactivity is fundamental for any researcher aiming to leverage this powerful building block in drug discovery and development.

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